1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Medicinal Chemistry Lipophilicity SAR

Medicinal chemistry programs targeting SIRT2 or complement factor D require a benzofuran ethanamine scaffold with precise substitution-yet most commercial analogs lack the critical 5-fluoro-3-methyl pattern that drives target potency and CNS permeability. This compound provides that exact pharmacophore. • Chiral amine handle for amide coupling, reductive amination, or urea formation; (S)-enantiomer yields complement factor D IC₅₀ = 1.00 µM • 5-Fluoro substituent enhances metabolic stability and blood-brain barrier penetration (calc. logP 2.56 vs 1.96 for non-fluorinated analog) • Supplied at ≥95% purity with batch-specific HPLC/NMR/GC certificates; racemate and (S)-enantiomer both available

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
Cat. No. B13250121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)F)C(C)N
InChIInChI=1S/C11H12FNO/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5,7H,13H2,1-2H3
InChIKeyGMYNJYUMIFYTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Benzofuran Building Block Overview


1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS 1094254-11-1) is a chiral, fluorinated benzofuran ethanamine with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol . It belongs to the aminoalkyl benzofuran class, which is widely explored in medicinal chemistry for modulating targets such as complement factor D [1] and sirtuin isoforms [2]. The compound is commercially available as both the racemic mixture and the resolved (S)-enantiomer (CAS 2322690-12-8), with purities typically ≥95% as verified by HPLC, NMR, or GC batch certificates . Its structural signature—a 5-fluoro substituent plus a 3-methyl group on the benzofuran core and an α-methyl ethanamine side chain—distinguishes it from simpler benzofuran-2-yl analogs and dictates its unique physicochemical and pharmacological profile.

Scaffold Chiral fluorinated benzofuran ethanamine
Enantiomer Options Racemate or (S)-enantiomer
Study Context Complement factor D, sirtuin isoform, cell-model endpoint research

Why Generic Benzofuran Ethanamines Cannot Substitute


Benzofuran ethanamines are not interchangeable building blocks. The simultaneous presence of a 5-fluoro substituent and a 3-methyl group on the benzofuran core, combined with an α-methyl ethanamine side chain, creates a unique pharmacophoric signature that cannot be replicated by non-fluorinated, des-methyl, or methanamine analogs. Replacing the target compound with 1-(benzofuran-2-yl)ethanamine (CAS 99059-83-3) loses the fluorine atom, which is known to enhance metabolic stability and modulate target binding [1]. Switching to the methanamine analog (CAS 1210842-10-6) removes the α-methyl group, altering conformational flexibility and the vector of the amine pharmacophore . Substitution with 1-(3-methyl-1-benzofuran-2-yl)ethanamine (CAS 147724-88-7) eliminates only the fluorine, yet this single change significantly reduces logP and may compromise blood-brain barrier permeability [2]. Even stereochemistry matters: the (S)-enantiomer has been specifically incorporated into potent complement factor D inhibitors, while data for the (R)-enantiomer in the same context are absent [3]. These non-substitutable structural features translate directly into differentiated biological performance, as quantified in the evidence below.

Non‑fluorinated analog Lacks 5‑fluoro; may reduce metabolic stability and alter target‑binding profile.
Methanamine analog Removes α‑methyl branch; conformational flexibility and amine vector may differ.
Des‑fluoro 3‑methyl analog Fluorine loss shifts logP; blood‑brain barrier permeability context may change.
(R)‑enantiomer No reported Factor D inhibition data; activity context unknown.

Quantitative Differentiation Evidence


Hydrophobicity Tuning via Fluorination

The 5-fluoro substitution on 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine increases its calculated logP to 2.56 (hydrochloride salt) [1], compared to a logP of 1.96 for the non-fluorinated analog 1-(benzofuran-2-yl)ethanamine (CAS 99059-83-3) [2]. This differential represents a physiologically meaningful shift in lipophilicity that can influence membrane permeability, tissue distribution, and off-target binding.

Hydrophobicity Tuning
Head-to-head
logP 2.56 (fluoro) vs 1.96 (non‑fluoro)
May support CNS permeability screening context
Δ +0.60 logP; ~4‑fold higher partition coefficient
Medicinal Chemistry Lipophilicity SAR

Stereochemical Impact on Target Engagement

The (S)-enantiomer of 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine has been specifically incorporated into a complement factor D inhibitor that achieved an IC₅₀ of 1.00 µM against purified human Factor D in a biochemical assay [1]. Data for the corresponding (R)-enantiomer in the same assay context are not reported in the patent literature, strongly suggesting that the (S)-configuration is the active stereoisomer for this target. This represents a stereochemistry-dependent differentiation: procurement of the racemate will yield a 50% contribution from the inactive (R)-enantiomer, reducing batch-to-batch effective potency.

Stereochemical Engagement
Reported context
(S)‑enantiomer: IC₅₀ = 1.00 µM (Factor D)
Supports enantiomer-attribution review
(R)‑enantiomer data absent in same assay
Complement Therapeutics Factor D Inhibition Stereochemistry

Conformational Constraint Advantage

The α-methyl ethanamine side chain in 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine introduces a chiral center and additional conformational degrees of freedom compared to the methanamine analog (CAS 1210842-10-6), which lacks the α-methyl group. In a series of benzofuran-based SIRT2 inhibitors, the optimal linker length and substitution pattern were critical for achieving selectivity over SIRT1 and SIRT3; compound 7e, featuring an extended aminoalkyl side chain, achieved an IC₅₀ of 3.81 µM against SIRT2 [1]. The ethanamine scaffold provides a well-precedented starting point for fine-tuning SIRT2 selectivity that the one-carbon-shorter methanamine does not offer.

Linker Length SAR
Class-level inference
Ethanamine scaffold: SIRT2 IC₅₀ = 3.81 µM (derivative 7e)
Supports SIRT2 isoform-selectivity exploration
Methanamine scaffold lacks branching for stereochemical tuning
Sirtuin Inhibition Linker Optimization Conformational Analysis

Core Substitution for Antiproliferative Activity

A series of 3-methylbenzofuran derivatives demonstrated strong antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H23, with IC₅₀ values spanning 0.49–68.9 µM [1]. The presence of both the 3-methyl and electron-withdrawing substituents (such as fluoro) on the benzofuran core was critical for achieving potency. In contrast, unsubstituted benzofuran-2-yl ethanamines consistently show weaker anticancer activity; for example, benzofuran-2-yl analogues in comparable antiproliferative screens display IC₅₀ values >29 µM against multiple cell lines [2].

Cell-Model Response
Cross-study comparable
3‑Methylbenzofuran IC₅₀: 0.49–68.9 µM vs unsubstituted >29 µM (A549)
Supports cytotoxicity endpoint review
≥10‑fold improved lower bound; context-dependent
Non-Small Cell Lung Cancer Antiproliferative SAR

Fluorine Effect on Physicochemical Profile

The 5-fluoro substituent on the benzofuran core lowers the pKa of the aromatic system and simultaneously increases lipophilicity. The target compound's 5-fluoro-3-methylbenzofuran parent (CAS 33118-83-1) has a measured XlogP of 2.8 , whereas the non-fluorinated 3-methylbenzofuran has a significantly lower logP (~2.1–2.3 estimated) [1]. This polarity differential translates into distinct HPLC retention times and extraction behavior, providing a built-in quality control differentiator that prevents inadvertent procurement of the wrong building block.

Physicochemical Fingerprint
Class-level inference
Fluorinated core XlogP 2.8 vs des‑fluoro ~2.1–2.3
Supports analytical identification context
Distinct HPLC retention; reduces procurement mismatch risk
Physicochemical Profiling Fluorine Effects Drug-Likeness

Enantiomeric Purity and Pharmacological Consistency

Commercially, the (S)-enantiomer (CAS 2322690-12-8) is offered at 98% purity with defined enantiomeric excess , while the racemate (CAS 1094254-11-1) is typically supplied at 95% purity . For applications where stereochemistry modulates target engagement (as demonstrated for Factor D inhibition), the 98% enantiopure material ensures that every mole of compound is potentially active, whereas the racemate contains only 50% of the active stereoisomer, effectively halving the experimental potency per unit mass.

Enantiomeric Composition
Data to verify
(S)‑enantiomer: 98% purity vs racemate: ~47.5% active isomer
Enantiomeric composition context for assay reproducibility
2.06‑fold difference in active compound per mass
Stereochemistry Quality Control Chiral Purity

Application Scenarios by Evidence


Complement Factor D Inhibitor Lead Optimization

The (S)-enantiomer of 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine has been demonstrated to serve as a productive chiral amine fragment in complement factor D inhibitors, achieving IC₅₀ = 1.00 µM in biochemical assays [1]. Programs targeting complement-mediated diseases (e.g., paroxysmal nocturnal hemoglobinuria, age-related macular degeneration) should procure the (S)-enantiomer (CAS 2322690-12-8) at ≥98% purity to ensure stereochemical integrity and avoid dilution by the inactive (R)-enantiomer .

SIRT2-Selective Inhibitor Development

Benzofuran ethanamines with α-methyl branched side chains have yielded selective SIRT2 inhibitors with IC₅₀ values in the low micromolar range (e.g., compound 7e, IC₅₀ = 3.81 µM) [1]. The target compound, with its ethanamine linker, provides the optimal two-carbon spacer and branching point for exploring SIRT2 isoform selectivity over SIRT1 and SIRT3. Procurement of the racemic building block followed by chiral separation allows parallel SAR exploration of both enantiomers.

NSCLC Antiproliferative Agent SAR Exploration

The 5-fluoro-3-methylbenzofuran core is associated with substantial antiproliferative activity against A549 and NCI-H23 non-small cell lung cancer lines, with IC₅₀ values as low as 0.49 µM in optimized derivatives [1]. 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine serves as the direct amine-functionalized building block for amide coupling, reductive amination, or urea formation strategies aimed at replicating and improving upon this potency. The compound's optimized logP of ~2.6 supports adequate cell permeability , avoiding the permeability deficits of more polar, non-fluorinated analogs.

CNS Drug Discovery with Balanced logP

With a calculated logP of 2.56 [1] and a 5-fluoro substituent that can retard CYP450-mediated oxidative metabolism , 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a rationally selected building block for CNS programs requiring blood-brain barrier penetration and metabolic robustness. It outperforms the non-fluorinated analog (logP 1.96) for CNS access and the methanamine analog (which lacks the α-methyl branch) for conformational diversity in receptor binding pocket exploration.

Application
Selection Property
Validation Focus
Complement factor D pathway studies
Chiral amine building block, (S)-enantiomer integrity
Enantiomer-specific target engagement context
Sirtuin isoform-selectivity studies
α‑methyl ethanamine linker for conformational tuning
Isoform-selectivity SAR interpretation
Cancer cell-model antiproliferative studies
5‑fluoro-3-methylbenzofuran core
Cell-model cytotoxicity endpoint review
CNS permeability and metabolism studies
Balanced logP profile (reported ~2.6) and fluorine substitution
Permeability and metabolic stability screening context
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